(S)-(+)-2-Benzylamino-1-phenylethanol

Description

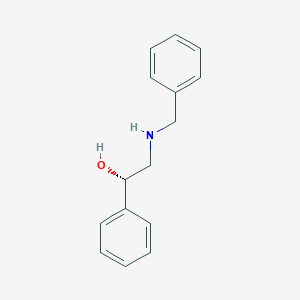

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426103 | |

| Record name | S-(-)-2-Benzylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51096-49-2 | |

| Record name | S-(-)-2-Benzylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Benzylamino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Scaffolding

An In-depth Technical Guide to (S)-(+)-2-Benzylamino-1-phenylethanol CAS Number: 51096-49-2

Prepared by: Gemini, Senior Application Scientist

This compound is a chiral amino alcohol, a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a secondary amine and a hydroxyl group on a chiral carbon framework, makes it an indispensable building block (synthon) in modern asymmetric synthesis.

The distinct three-dimensional arrangement of these functional groups is the basis for selective interactions with chiral biological targets like enzymes and receptors, a fundamental principle for the efficacy and safety of many drugs.[1] More critically, this compound and its analogs serve as powerful chiral ligands in metal-catalyzed reactions, enabling the production of enantiomerically pure compounds with high efficiency and stereocontrol.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and drug development.

Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of this compound are foundational to its application and handling. These data are crucial for reaction setup, purification, and analytical confirmation.

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 51096-49-2 | [2][5][6][7] |

| Molecular Formula | C₁₅H₁₇NO | [2][5][6][7] |

| Molecular Weight | 227.30 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 115-118 °C (lit.) | [5][8] |

| Optical Rotation ([α]²⁰/D) | +57° (c = 1 in chloroform) | [5] |

| InChI Key | XAOCLQUZOIZSHV-OAHLLOKOSA-N | [5][6] |

| SMILES | Oc2ccccc2 | [5] |

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While spectra are unique to specific samples and conditions, the following provides an expert interpretation of expected data based on the racemic compound and analogous structures.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (10H): A complex multiplet signal is expected between δ 7.20-7.40 ppm, corresponding to the ten protons on the two phenyl rings.

-

Benzylic Proton (-CH-OH, 1H): The proton on the carbon bearing the hydroxyl group is diastereotopic and will appear as a distinct multiplet, typically a doublet of doublets (dd), around δ 4.7-4.9 ppm. Its position is sensitive to solvent and concentration.

-

Benzyl CH₂ (2H): The two protons of the benzyl group's methylene bridge (-CH₂-Ph) will appear as two distinct signals, often as a pair of doublets (an AB quartet) around δ 3.7-3.9 ppm due to their proximity to the chiral center.

-

Methylene CH₂ (2H): The protons of the methylene group adjacent to the nitrogen (-CH₂-NH-) will also be diastereotopic, appearing as multiplets around δ 2.8-3.0 ppm.

-

-OH and -NH Protons (2H): These protons will appear as broad singlets and their chemical shifts are highly variable depending on solvent, concentration, and temperature. They can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals are expected in the δ 125-142 ppm range. The quaternary carbons (to which the other groups are attached) will be distinct from the protonated carbons.

-

Benzylic Carbon (-CH-OH): A signal around δ 72-75 ppm is characteristic of the alcohol-bearing carbon.[1]

-

Methylene Carbons: Signals for the two -CH₂- carbons are expected in the δ 50-60 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ indicates the presence of the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ corresponds to the secondary amine.

-

C-H Stretches (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) will be present.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

-

Core Synthetic Methodology: Asymmetric Transfer Hydrogenation

Chiral amino alcohols are frequently synthesized via the asymmetric reduction of corresponding α-amino ketones. Asymmetric Transfer Hydrogenation (ATH) is a robust and widely used method that avoids the need for high-pressure hydrogenation gas, making it highly suitable for laboratory and industrial applications.[5]

The following protocol describes a reliable, field-proven workflow for this transformation. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the process.

Synthesis Workflow Diagram

Caption: A three-part workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Reaction: Asymmetric transfer hydrogenation of 2-(benzylamino)acetophenone.

Materials:

-

2-(Benzylamino)acetophenone (1.0 eq)

-

[RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq, 1.0 mol%)

-

Formic acid (HCOOH) and Triethylamine (TEA) azeotropic mixture (5:2 ratio) as the hydrogen source and solvent.

-

Dichloromethane (DCM) for catalyst pre-formation.

-

Saturated sodium bicarbonate (NaHCO₃) solution.

-

Brine solution.

-

Anhydrous magnesium sulfate (MgSO₄).

Protocol Steps:

-

Catalyst Pre-formation (The "Why"): The active catalyst is formed in situ. Pre-mixing allows the chiral ligand to coordinate with the ruthenium precursor, creating the defined chiral environment necessary for stereoselection.

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM.

-

Stir the resulting orange solution at room temperature for 30 minutes.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the 5:2 formic acid/triethylamine mixture. This mixture serves as both the solvent and the source of hydride for the reduction. Formic acid is the hydrogen donor, and triethylamine is the base required to generate the active ruthenium-hydride species.

-

Add the substrate, 2-(benzylamino)acetophenone (1.0 eq).

-

Stir the reaction mixture at a controlled temperature (e.g., 28-30 °C) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Purification (Self-Validation System): The workup is designed to remove the catalyst, unreacted reagents, and byproducts, validating the reaction's completion and isolating the product.

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess formic acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

The crude product can be purified by flash column chromatography on silica gel or, if sufficiently pure, by recrystallization (e.g., from an ethanol/hexane mixture) to yield the final product as a white solid.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy as described in Section 2.2. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis to validate the success of the asymmetric synthesis.

-

Applications in Asymmetric Synthesis: A Chiral Director

The primary utility of this compound is as a chiral ligand in catalysis. Its bidentate nature allows it to form a stable five-membered chelate ring with a metal center through its nitrogen and oxygen atoms. This coordination creates a rigid, sterically-defined chiral pocket that forces substrates to approach the metal's active site from a specific trajectory, resulting in the preferential formation of one product enantiomer.[2]

Mechanism of Action in Catalysis

A prime example of its application is in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones.[5]

Caption: Proposed catalytic cycle for Ru-catalyzed ATH using a chiral amino alcohol.

Mechanistic Explanation:

-

Catalyst Activation: The Ru-precatalyst reacts with the formic acid/TEA mixture to form an active ruthenium-hydride species, with the chiral amino alcohol ligand already chelated.

-

Substrate Coordination: The prochiral ketone substrate coordinates to the ruthenium center. The bulky phenyl groups on the ligand and its backbone create a chiral environment that favors one specific orientation of the ketone.

-

Transition State: A highly organized, six-membered ring transition state is formed (often referred to as the Noyori transition state). This state involves the Ru center, the hydride, the ketone's oxygen and carbon, and the ligand's N-H and O-H groups.

-

Stereoselective Hydride Transfer: The hydride is delivered from the ruthenium to the carbonyl carbon, while a proton is transferred from the ligand's N-H group to the carbonyl oxygen. This occurs on the less sterically hindered face of the ketone, as dictated by the ligand's chirality, leading to the formation of one specific enantiomer of the alcohol product.

-

Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by the formic acid/TEA medium to re-enter the catalytic cycle.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

| Hazard Code | Description | GHS Pictogram |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[10]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[5]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The compound is a combustible solid; store away from sources of ignition.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for exerting stereochemical control in synthesis. Its well-defined physical properties, accessible synthetic routes, and proven efficacy as a chiral ligand make it a valuable asset for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, mechanism of action, and handling procedures, as detailed in this guide, is essential for leveraging its full potential in the creation of complex, enantiomerically pure molecules.

References

-

Zhang, Y., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-1-phenylethanol. PubChem Compound Database. Retrieved from [Link]

-

Catalysis Letters. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing. Retrieved from [Link]

-

Sciencemadness.org. (2011). Phenylethanolamine from styrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1S)-2-(benzylamino)-1-phenylethan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). Preparation of phenylethanols.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

-

Request PDF. (2025). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Retrieved from [Link]

- Google Patents. (n.d.). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to (S)-(+)-2-Benzylamino-1-phenylethanol: Properties, Synthesis, and Applications

Abstract

(S)-(+)-2-Benzylamino-1-phenylethanol is a chiral amino alcohol that serves as a pivotal building block in modern synthetic chemistry. Its defined stereochemistry makes it an invaluable intermediate for the asymmetric synthesis of pharmaceuticals, chiral catalysts, and other complex molecular architectures. This technical guide provides an in-depth analysis of its core physicochemical properties, outlines robust methodologies for its synthesis and chiral resolution, details analytical techniques for its characterization, and explores its significant applications in research and drug development. The protocols and insights presented herein are curated for researchers and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound, a member of the phenylethanolamine class, is defined by a specific three-dimensional arrangement of its atoms, which dictates its chemical behavior and biological activity.

Its molecular weight and other key properties are summarized below. This data is essential for stoichiometric calculations in synthesis, selecting appropriate analytical methods, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇NO | [1][2][3] |

| Molecular Weight | 227.30 g/mol | [1][2][4] |

| IUPAC Name | (1S)-2-(benzylamino)-1-phenylethanol | [1] |

| CAS Number | 51096-49-2 | [1] |

| Appearance | White to off-white solid | Inferred from properties |

| Melting Point | 115-118 °C | [5] |

| Optical Rotation | [α]20/D +57° (c=1 in chloroform) | |

| Solubility | >34.1 µg/mL (at pH 7.4) | [4] |

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure this compound is a task of central importance. While direct asymmetric synthesis routes exist, a common and highly effective strategy involves the synthesis of the racemic mixture followed by a high-fidelity chiral resolution. This approach is often more cost-effective and scalable.

The underlying logic is to first create the basic molecular scaffold efficiently and then separate the desired 'S' enantiomer from its 'R' counterpart. The choice of resolution method is critical and depends on factors like scale, required purity, and available equipment.

Caption: General workflow for synthesis and chiral resolution.

Synthesis of Racemic 2-Benzylamino-1-phenylethanol

The synthesis begins with the formation of the parent amino alcohol, 2-amino-1-phenylethanol, often from styrene oxide[6]. This precursor is then benzylated. Reductive amination is a reliable method for this transformation.

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve racemic 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as methanol.

-

Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The formation of the C=N imine bond is a reversible equilibrium reaction. The subsequent reduction step drives the reaction to completion.

-

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in small portions.

-

Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine to the secondary amine without affecting the phenyl rings. The cooling mitigates the exothermic nature of the reaction.

-

-

Quenching and Workup: After the reaction is complete (as indicated by TLC), slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the racemic 2-benzylamino-1-phenylethanol.

Chiral Resolution by Diastereomeric Salt Formation

This classical method leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility[7]. By reacting the racemic amine with a chiral acid, two diastereomeric salts are formed, one of which can be selectively crystallized.

Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 2-benzylamino-1-phenylethanol in a minimal amount of a hot protic solvent (e.g., methanol or ethanol). In a separate flask, dissolve a sub-stoichiometric amount (approx. 0.5 eq) of a chiral resolving agent, such as (+)-tartaric acid, in the same hot solvent.

-

Causality: Using a sub-stoichiometric amount of the resolving agent ensures that only the salt with the lowest solubility product will preferentially precipitate, leading to a more efficient separation.

-

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The salt of one diastereomer will precipitate out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is alkaline (pH > 10). This neutralizes the tartaric acid and liberates the free amine.

-

Final Extraction: Extract the free (S)-(+)-enantiomer with an organic solvent, dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched product.

-

Validation: The enantiomeric excess (e.e.) of the product must be determined analytically (see Section 3.0). The process can be repeated to improve chiral purity.

Analytical Characterization for Quality Control

A self-validating workflow requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.

| Analytical Method | Purpose | Key Observations |

| Polarimetry | Determines optical rotation, confirming the presence of a single enantiomer. | A specific rotation matching the literature value of +57° (c=1, chloroform) confirms the (S)-enantiomer. |

| Chiral HPLC | Quantifies the ratio of enantiomers (enantiomeric excess, e.e.). | A single peak corresponding to the (S)-enantiomer's retention time, ideally with >99% of the total area. |

| ¹H and ¹³C NMR | Confirms the molecular structure and assesses chemical purity. | The spectra should show the expected peaks and integrations for the C₁₅H₁₇NO structure, with minimal impurity signals. |

| Mass Spectrometry | Determines the molecular weight. | A molecular ion peak [M+H]⁺ at m/z 228.3 confirms the molecular weight of 227.3 g/mol . |

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality (amine and alcohol) and its fixed stereocenter, making it a powerful tool in asymmetric synthesis.

Caption: Key applications of the chiral building block.

-

Chiral Auxiliaries and Ligands: The molecule can be used as a starting material in the preparation of iron catalysts for the oxidation of alcohols and benzylic methylene groups. Its chiral backbone helps induce stereoselectivity in chemical transformations.

-

Synthesis of Heterocyclic Compounds: It is a valuable intermediate for synthesizing other chiral molecules, such as aziridines, via asymmetric transfer hydrogenation reactions.

-

Pharmaceutical Scaffolding: The phenylethanolamine scaffold is present in numerous bioactive compounds. This molecule serves as a key building block for developing novel therapeutic agents, including analgesics, anti-inflammatory drugs, and β2-adrenoceptor agonists used in treating conditions like asthma[8][9]. The specific (S)-configuration is often crucial for achieving the desired pharmacological activity.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

| Hazard Information | Details | Source |

| GHS Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | |

| Recommended PPE | NIOSH-approved dust mask (e.g., N95), chemical safety goggles, protective gloves (e.g., nitrile). | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General practice |

Conclusion

This compound is more than a chemical with a defined molecular weight; it is an enabling tool for precision chemistry. Its value lies in its stereochemical purity, which allows researchers and drug developers to construct complex, three-dimensional molecules with a high degree of control. A thorough understanding of its properties, coupled with robust, validated protocols for its synthesis, resolution, and analysis, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

-

(1S)-2-(benzylamino)-1-phenylethan-1-ol. PubChem. [Link]

-

2-(benzylamino)-1-phenylethanol. ChemSynthesis. [Link]

-

2-(Benzylamino)-1-phenylethanol. PubChem. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (PMC). [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. National Institutes of Health (PMC). [Link]

-

The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

- Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

Sources

- 1. (1S)-2-(benzylamino)-1-phenylethan-1-ol | C15H17NO | CID 6922304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-2-BENZYLAMINO-1-PHENYLETHANOL CAS#: 107171-75-5 [m.chemicalbook.com]

- 6. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-(+)-2-Benzylamino-1-phenylethanol: Structure, Synthesis, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Benzylamino-1-phenylethanol is a chiral amino alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid structure, derived from the phenylethanol backbone, and the presence of both a secondary amine and a hydroxyl group at stereogenic centers make it a powerful tool for inducing chirality in chemical transformations. This guide provides a comprehensive overview of its structure, a detailed protocol for its synthesis, its key spectroscopic characteristics, and its applications in the field of asymmetric catalysis.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₇NO, possesses a well-defined three-dimensional structure that is fundamental to its role in stereoselective reactions.[1] The "(S)" designation indicates the absolute configuration at the carbon atom bearing the hydroxyl group (C1), which is a primary determinant of the chirality of the molecule. The "(+)" sign refers to its dextrorotatory optical activity, meaning it rotates plane-polarized light to the right.[2]

The molecule's structure features a phenyl group and a benzylamino group attached to an ethanol backbone. This arrangement provides a bidentate chelation site (N and O) for metal catalysts, a critical feature for its application in asymmetric catalysis. The steric bulk of the phenyl and benzyl groups creates a defined chiral environment around the catalytic center, enabling facial discrimination of prochiral substrates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51096-49-2 | [2] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.30 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 115-118 °C | [2] |

| Optical Activity | [α]²⁰/D +57° (c=1 in chloroform) | [2] |

| SMILES String | Oc2ccccc2 | [2] |

| InChI Key | XAOCLQUZOIZSHV-OAHLLOKOSA-N | [1] |

Synthesis of this compound

The most common and stereospecific route to this compound is the nucleophilic ring-opening of enantiopure (S)-styrene oxide with benzylamine. This Sₙ2 reaction proceeds with inversion of configuration at the terminal carbon of the epoxide, but since the attack occurs at the less hindered carbon, the stereochemistry at the C1 position of the starting epoxide is retained in the final product.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from (S)-styrene oxide and benzylamine in methanol.

Materials:

-

(S)-Styrene oxide (1.0 eq)

-

Benzylamine (1.2 eq)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-styrene oxide (1.0 eq) in anhydrous methanol.

-

Addition of Amine: To this solution, add benzylamine (1.2 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically used to isolate the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The optical rotation should be measured to confirm the enantiopurity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and benzyl groups, typically in the range of 7.2-7.4 ppm. The methine proton (CH-OH) would appear as a multiplet, and the methylene protons of the benzyl group and the ethanol backbone would also show characteristic multiplets. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The aromatic carbons will resonate in the 125-145 ppm region. The carbon bearing the hydroxyl group (C-OH) is expected to appear around 70-75 ppm, while the carbon adjacent to the nitrogen (CH₂-N) would be in the 50-60 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H stretch: A weaker, sharper band in the same region as the O-H stretch, corresponding to the secondary amine.

-

C-H aromatic stretch: Signals just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Signals just below 3000 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: An absorption in the 1000-1200 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 227. Common fragmentation patterns for amino alcohols include the loss of water (M-18) and α-cleavage adjacent to the nitrogen or oxygen atoms.[3] A prominent fragment would be expected from the cleavage of the C-C bond between the hydroxyl- and amino-bearing carbons, leading to the formation of a stable benzylic cation.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral ligand or auxiliary in asymmetric catalysis, where it facilitates the synthesis of enantiomerically enriched products.

Asymmetric Transfer Hydrogenation

Chiral amino alcohols are well-established as effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[4] While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural similarity to other successful ligands suggests its potential in this area. The in-situ-formed ruthenium complex with this bidentate ligand would create a chiral pocket, directing the hydride transfer from a hydrogen donor (e.g., isopropanol) to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Chiral Auxiliary in Diastereoselective Reactions

This compound can also be employed as a chiral auxiliary.[5] In this approach, the chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can be recovered. For example, acylation of the amine followed by deprotonation at the α-carbon would generate a chiral enolate. The subsequent alkylation of this enolate would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Hydrolysis of the resulting product would yield the enantiomerically enriched carboxylic acid and recover the chiral amino alcohol.

Synthesis of Other Chiral Ligands and Catalysts

This compound can serve as a precursor for the synthesis of more complex chiral ligands.[2] For instance, it can be used as a starting material in the preparation of polydentate ligands for iron-catalyzed oxidation reactions.[2] The inherent chirality of the amino alcohol is transferred to the final ligand, which in turn directs the stereochemical outcome of the catalyzed reaction.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile chiral building block with significant potential in asymmetric synthesis. Its well-defined stereochemistry and the presence of coordinating functional groups make it a promising candidate for the development of new chiral ligands and catalysts for a variety of enantioselective transformations. Further research into its applications, particularly in asymmetric transfer hydrogenation and as a chiral auxiliary, is warranted to fully exploit its synthetic utility.

References

-

Atherton, J. C. C., & Jones, S. (2002). Mechanistic investigations in diastereoselective Diels–Alder additions of chiral 9-anthrylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 2166–2173. [Link]

-

ChemSynthesis. (2025). 2-(benzylamino)-1-phenylethanol. ChemSynthesis. [Link]

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-13). Wiley-VCH.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). HMDB. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). HMDB. [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6922304, (1S)-2-(benzylamino)-1-phenylethan-1-ol. PubChem. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Wikipedia. (n.d.). Styrene oxide. Wikipedia. [Link]

-

YouTube. (2025). Mass Spectrometry of Alcohols. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. PubChem. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). NP-MRD. [Link]

-

SpectraBase. (n.d.). 2-(N-benzyl-N-methylamino)-1-phenylethanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (2002). Mechanistic investigations in diastereoselective Diels–Alder additions of chiral 9-anthrylethanol derivatives. Royal Society of Chemistry. [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST WebBook. [Link]

-

NIST. (n.d.). Ethanol, 2-[(phenylmethyl)amino]-. NIST WebBook. [Link]

-

PubChem. (n.d.). (S)-1-Phenylethanol. PubChem. [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. [Link]

-

ResearchGate. (n.d.). Time‐yield plot for ring opening of styrene oxide by benzylamine using MOF‐Cu‐1 as a heterogeneous catalyst. ResearchGate. [Link]

Sources

- 1. (1S)-2-(benzylamino)-1-phenylethan-1-ol | C15H17NO | CID 6922304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 51096-49-2 [sigmaaldrich.com]

- 3. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

(S)-(+)-2-Benzylamino-1-phenylethanol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Benzylamino-1-phenylethanol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering not only established physical data but also detailed, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound is a chiral compound that serves as a valuable building block and intermediate in the synthesis of various biologically active molecules. Its structural features, comprising a secondary amine, a hydroxyl group, and two phenyl rings, make it a versatile precursor for the synthesis of ligands for asymmetric catalysis and chiral auxiliaries. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation, as these properties dictate its behavior in different solvent systems, its stability, and its interactions with other molecules.

This guide delves into the key physical characteristics of this compound, providing both the established data and the experimental protocols to verify them.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and fundamental identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 51096-49-2 | |

| Molecular Formula | C₁₅H₁₇NO | |

| Molecular Weight | 227.30 g/mol | |

| Appearance | White powder | [1] |

Structure:

Caption: Chemical structure of this compound.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

| Property | Value | Source |

| Melting Point | 115-118 °C |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Melting Point Determination:

-

Begin heating the block at a rapid rate to quickly approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

-

Data Recording:

-

The recorded temperature range is the melting point of the sample. For pure this compound, this should fall within the 115-118 °C range.

-

Caption: Workflow for Capillary Melting Point Determination.

Optical Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic physical properties.

| Property | Value | Conditions | Source |

| Specific Rotation ([α]²⁰/D) | +57° | c = 1 in chloroform |

Experimental Protocol: Polarimetry

Principle: A solution of the chiral compound is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh approximately 100 mg of this compound.

-

Dissolve the sample in a known volume of chloroform (e.g., 10 mL) in a volumetric flask to create a solution with a concentration of approximately 1 g/100 mL (c = 1).

-

-

Polarimeter Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter tube with the solvent (chloroform) and take a blank reading. This should be zeroed.

-

-

Sample Measurement:

-

Rinse the polarimeter tube with the prepared solution of the sample.

-

Fill the tube with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the tube in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter tube in decimeters (dm) c = concentration of the solution in g/mL

-

-

Data Reporting:

-

The specific rotation is reported with the temperature and the wavelength of light used (e.g., [α]²⁰/D).

-

Caption: Workflow for Determining Specific Rotation by Polarimetry.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.

| Property | Value | Conditions | Source |

| Aqueous Solubility | >34.1 µg/mL | pH 7.4 | [2] |

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

Principle: An excess of the solid compound is equilibrated with a solvent over a period to achieve a saturated solution. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial.

-

-

Equilibration:

-

Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable filter (e.g., 0.45 µm).

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

-

Data Analysis:

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Caption: Workflow for Thermodynamic Shake-Flask Solubility Assay.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

¹H NMR Spectroscopy

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 10H | Aromatic protons (two phenyl rings) |

| ~ 4.7 | Doublet of doublets | 1H | CH-OH |

| ~ 3.8 | Doublet | 2H | CH₂-Ph |

| ~ 2.8-3.0 | Multiplet | 2H | CH₂-N |

| ~ 2.5 | Broad singlet | 2H | NH and OH |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Analysis: Obtain the IR spectrum using an FTIR spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3300-3400 | Broad | O-H stretch (alcohol) |

| ~ 3300-3500 | Medium | N-H stretch (secondary amine) |

| ~ 3000-3100 | Medium | C-H stretch (aromatic) |

| ~ 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~ 1450-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1000-1250 | Strong | C-O stretch (alcohol) |

| ~ 1000-1250 | Medium | C-N stretch (amine) |

References

-

PubChem. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746. National Institutes of Health. Retrieved from [Link]

-

PubChem. (1S)-2-(benzylamino)-1-phenylethan-1-ol | C15H17NO | CID 6922304. National Institutes of Health. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

ChemSynthesis. 2-(benzylamino)-1-phenylethanol - 27159-30-4. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

-

SpectraBase. 2-(N-benzyl-N-methylamino)-1-phenylethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. 1-Phenylethanol | C8H10O | CID 7409. National Institutes of Health. Retrieved from [Link]

-

PMC. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. National Institutes of Health. Retrieved from [Link]

-

PubChem. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609. National Institutes of Health. Retrieved from [Link]

Sources

(S)-(+)-2-Benzylamino-1-phenylethanol chemical properties

An In-Depth Technical Guide to (S)-(+)-2-Benzylamino-1-phenylethanol: Properties and Applications

Introduction: A Cornerstone in Asymmetric Synthesis

This compound is a chiral amino alcohol that has carved a significant niche in the field of organic chemistry. While a seemingly straightforward molecule, its true value lies in its stereochemically defined structure, which makes it an invaluable precursor for the synthesis of highly effective chiral catalysts. For researchers and drug development professionals, understanding the properties and applications of this compound is key to leveraging its power in creating enantiomerically pure molecules. This guide provides a detailed examination of its chemical properties, its pivotal role in the renowned Corey-Bakshi-Shibata (CBS) reduction, and practical insights into its application.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 51096-49-2 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO | [1][3] |

| Molecular Weight | 227.30 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Melting Point | 115-118 °C (lit.) | [1] |

| Boiling Point | 375.2 °C at 760 mmHg | [1] |

| Specific Rotation ([α]²⁰/D) | +57° (c = 1 in chloroform) | [1] |

| Density | 1.1 g/cm³ | [1] |

| InChI Key | XAOCLQUZOIZSHV-OAHLLOKOSA-N | [2] |

| SMILES String | Oc2ccccc2 |

Core Application: The Progenitor of the CBS Catalyst

The most prominent application of this compound is as a chiral precursor for the synthesis of oxazaborolidine catalysts. These catalysts are central to the Corey-Bakshi-Shibata (CBS) reduction, a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][5][6] The high predictability and excellent stereocontrol (often >95% enantiomeric excess) of the CBS reduction have made it a staple in the total synthesis of natural products and pharmaceuticals.[6][7]

The catalyst is typically generated by the reaction of the chiral amino alcohol with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[4][8]

Caption: Synthesis of the CBS catalyst from its precursors.

Mechanism of Stereocontrol: A Validating System

The efficacy of the CBS reduction stems from a well-defined, chair-like six-membered transition state. The stereochemistry of the final product is directly dictated by the (S)-chirality of the parent amino alcohol.[5][8]

The Catalytic Cycle involves three key steps:

-

Catalyst Activation: The stoichiometric reducing agent (borane) first coordinates to the Lewis basic tertiary nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the substrate.[5]

-

Stereoselective Substrate Binding: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. Critically, the ketone orients itself to minimize steric clash with the bulky substituent on the catalyst's chiral center (derived from the phenyl group of the phenylethanol backbone). The ketone's larger substituent is positioned away from the catalyst's core.[5]

-

Intramolecular Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state. This transfer occurs on the less sterically hindered face of the ketone, resulting in a predictable stereochemical outcome. Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.[5] An acidic workup liberates the final chiral alcohol.[5]

Caption: The catalytic cycle of the CBS reduction.

Experimental Protocol: In Situ Generation and Reduction

The catalyst can be generated in situ, simplifying the experimental procedure and avoiding the need to handle the potentially less stable isolated catalyst.[9][10][11] This protocol describes a representative reduction of acetophenone.

Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Methodology:

-

Catalyst Preparation (In Situ):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (e.g., 0.1 mmol, 10 mol%).

-

Add anhydrous THF (e.g., 5 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (e.g., 0.1 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the oxazaborolidine catalyst.

-

Causality: This step forms the active catalyst. Performing this at a reduced temperature controls the reaction rate and ensures complete formation before the substrate is introduced. Anhydrous conditions are critical as water can react with the borane and catalyst, significantly reducing enantioselectivity.[5]

-

-

Substrate Reduction:

-

In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF (e.g., 2 mL).

-

Add the acetophenone solution dropwise to the cold catalyst mixture over 10-15 minutes.

-

Simultaneously, add additional BH₃·THF solution (e.g., 0.6-1.0 mmol, as the stoichiometric reductant) dropwise via syringe pump over the same period.

-

Causality: The slow, simultaneous addition of the substrate and the stoichiometric borane maintains a low concentration of free borane, which minimizes the non-catalyzed, non-enantioselective "background" reduction.[5]

-

-

Reaction Monitoring and Quenching:

-

Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL) at 0 °C to destroy any excess borane.

-

Causality: Quenching with methanol is necessary to safely neutralize the highly reactive borane before aqueous workup.

-

-

Workup and Isolation:

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl (e.g., 10 mL) and stir for 30 minutes to hydrolyze the borate esters.

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 15 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Validation and Analysis:

-

Purify the crude product by flash column chromatography.

-

Confirm the structure and purity of the resulting (R)-1-phenylethanol using ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Additional Synthetic Applications

Beyond its role in the CBS reduction, this compound serves as a versatile intermediate:

-

Synthesis of Aziridines: It can be used as an intermediate in the asymmetric transfer hydrogenation of α-amino and α-amido ketones, leading to the synthesis of chiral β-hydroxy amines and aziridines.

-

Preparation of Iron Catalysts: It has been employed as a starting material for preparing iron catalysts used in the oxidation of secondary alcohols.

Safety and Handling

Proper handling is essential due to the compound's irritant properties.

| Hazard Category | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [12][13] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, dust mask (N95 or equivalent). | [14] |

Conclusion

This compound is more than just a chiral amino alcohol; it is an enabling tool for modern asymmetric synthesis. Its primary role as the precursor to the highly efficient and predictable CBS catalyst system has cemented its importance in both academic research and industrial drug development. A thorough understanding of its properties, the mechanistic basis of its application, and proper handling protocols allows scientists to effectively harness its potential for constructing complex, enantiomerically pure molecules.

References

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Grokipedia. Corey–Itsuno reduction. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

PubChem, National Institutes of Health. 2-(Benzylamino)-1-phenylethanol. [Link]

-

ChemSynthesis. 2-(benzylamino)-1-phenylethanol. [Link]

-

PubChem, National Institutes of Health. (1S)-2-(benzylamino)-1-phenylethan-1-ol. [Link]

-

Organic Chemistry Portal. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]

-

MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

ResearchGate. Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and Phenoxyborane. [Link]

-

Supplementary Information. HRMS spectrum of 2-(1H-benzo[d][1][4][5]triazol-1-yl)-1-phenylethanol (21). [Link]

-

PubMed. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (1S)-2-(benzylamino)-1-phenylethan-1-ol | C15H17NO | CID 6922304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

(S)-(+)-2-Benzylamino-1-phenylethanol safety and handling

An In-Depth Technical Guide to the Safe Handling of (S)-(+)-2-Benzylamino-1-phenylethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral amino alcohol widely utilized as a synthetic intermediate and building block in pharmaceutical research and development, particularly in asymmetric synthesis.[1] While invaluable in a laboratory setting, its safe handling is predicated on a thorough understanding of its toxicological profile and physical properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the essential safety protocols, handling procedures, emergency responses, and disposal methods. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Chemical and Physical Profile

A foundational element of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence storage conditions, appropriate personal protective equipment (PPE), and emergency procedures.

| Property | Value | Source |

| CAS Number | 51096-49-2 | |

| Molecular Formula | C₁₅H₁₇NO | [1][2][3] |

| Molecular Weight | 227.30 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 115-118 °C | [1] |

| Optical Activity | [α]20/D +57°, c = 1 in chloroform | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions. Understanding these hazards is non-negotiable for any personnel handling the compound.

| GHS Classification | Hazard Code | Hazard Statement | Citation |

| Skin Irritation | H315 | Causes skin irritation | [4][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][5] |

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The compound is not classified for acute oral toxicity but should still be handled with care to prevent ingestion.[5]

The Rationale Behind the Hazards

-

Skin Irritation (H315): The chemical structure likely interacts with lipids and proteins in the epidermis, leading to irritation, redness, and potential dermatitis with prolonged contact.

-

Serious Eye Irritation (H319): The eyes are highly sensitive, and direct contact with the compound as a solid dust can cause significant irritation and potential damage to the cornea or conjunctiva.

-

Respiratory Irritation (H335): As a fine powder, the compound can become airborne during handling. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[6]

Engineering and Personal Protective Controls: The Hierarchy of Safety

Effective safety protocols are built on a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls to minimize risk, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

Engineering Controls (Primary Method)

The most effective way to ensure safety is to handle the material within a controlled environment.

-

Chemical Fume Hood: Always handle this compound, especially when weighing or transferring the solid, inside a certified chemical fume hood. This contains dust and prevents inhalation.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before work begins.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Avoid eating, drinking, or smoking in areas where the chemical is handled.[6]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is not a substitute for engineering controls but is essential for protecting against residual hazards.

| PPE Category | Type and Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8] | Protects against dust particles causing serious eye irritation (H319).[5] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation (H315). Gloves should be inspected before use and changed regularly or if contamination is suspected.[9] |

| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or higher. | Required if handling outside a fume hood or if dust generation is significant, to prevent respiratory irritation (H335).[8] |

| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact. |

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines the step-by-step methodology for safely weighing the solid compound and preparing a solution.

Objective: To accurately weigh a specified mass of this compound and dissolve it in a suitable solvent while minimizing exposure.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weigh boat or paper

-

Volumetric flask with stopper

-

Appropriate PPE (gloves, safety goggles, lab coat, N95 mask)

Procedure:

-

Preparation: Don all required PPE before entering the designated handling area.

-

Engineering Control: Power on the chemical fume hood and ensure it is functioning correctly (check airflow monitor).

-

Staging: Place all necessary equipment (balance, spatula, weigh boat, flask) inside the fume hood. This minimizes movement of the open container in the general lab space.

-

Weighing: a. Place the weigh boat on the analytical balance and tare it. b. Carefully open the container of this compound. c. Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could create dust. d. Securely close the primary container immediately after dispensing.

-

Dissolution: a. Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage. b. Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid. c. Once dissolved, dilute to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.

-

Cleanup: a. Clean the spatula and any affected surfaces inside the fume hood with a solvent-dampened wipe. b. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

-

Personal Hygiene: Immediately wash hands with soap and water.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

The immediate response to an exposure is critical.

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[4][8]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4][8] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

-

Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Do NOT induce vomiting.[8] Seek immediate medical attention.

Spill Response

A clear, logical workflow is essential for handling spills safely and effectively.

Storage and Disposal

Storage

Proper storage is crucial for maintaining chemical integrity and ensuring safety.

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][10] Keep the container tightly closed to prevent moisture absorption and contamination.[5][10]

-

Incompatibilities: Store away from strong oxidizing agents, as violent reactions can occur.[5]

-

Labeling: Ensure containers are clearly and accurately labeled according to GHS standards.

Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Procedure: Dispose of the substance and its container through a licensed and approved waste disposal plant.[4][8] Do not allow the product to enter drains or waterways.[10]

-

Regulations: Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.

Conclusion

This compound is a valuable tool in modern chemical synthesis. Its safe and effective use is entirely achievable through a combination of robust engineering controls, diligent administrative procedures, and the consistent use of appropriate personal protective equipment. By understanding the specific hazards of skin, eye, and respiratory irritation, and by adhering to the protocols outlined in this guide, research professionals can mitigate risks and maintain a secure laboratory environment.

References

-

MySkinRecipes. S-(-)-2-Benzylamino-1-phenylethanol Product Information. [Link]

-

Carl ROTH. 2-Amino-1-phenylethanol Safety Data Sheet. [Link]

-

PubChem. 2-(Benzylamino)-1-phenylethanol Compound Summary. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

-

Carl ROTH. 1-Phenylethanol Safety Data Sheet. [Link]

Sources

- 1. S-(-)-2-Benzylamino-1-phenylethanol [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pppmag.com [pppmag.com]

- 10. (R)-(-)-2-BENZYLAMINO-1-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of (S)-(+)-2-Benzylamino-1-phenylethanol

Preamble: Charting a Course for Mechanistic Discovery

(S)-(+)-2-Benzylamino-1-phenylethanol is a chiral β-amino alcohol, a structural motif present in numerous biologically active compounds. While its primary documented application lies in synthetic chemistry as a chiral auxiliary, its core structure—a phenylethanolamine backbone with an N-benzyl substitution—suggests a rich, albeit currently unexplored, pharmacological potential. The absence of direct mechanistic studies in publicly available literature necessitates a predictive and investigative approach.